Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-methoxyphenol with a suitable spirocyclic precursor in the presence of a base and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted derivatives, oxo derivatives, alcohol derivatives, and carboxylic acids .
Scientific Research Applications
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: A similar compound with a different substituent pattern.
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: Another spirocyclic compound with a propyl group instead of a methoxy group.
Uniqueness
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of a chloro group and a methoxy group on the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H15ClO4 |
---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-5-3-4-6-9(7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
VEDLUSLQTASZGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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